2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorophenyl group, an ethyl group, a phenylsulfonyl group, and an oxazolamine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-amino ketone or an α-amino acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.
Ethylation: The ethyl group can be introduced through an alkylation reaction, often using an ethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Hydrolysis: The oxazole ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amides or carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1,3-oxazole: Shares the oxazole ring and chlorophenyl group but lacks the sulfonyl and ethyl groups.
N-ethyl-4-(phenylsulfonyl)-1,3-oxazole: Similar structure but without the chlorophenyl group.
4-(phenylsulfonyl)-1,3-oxazole: Lacks both the chlorophenyl and ethyl groups.
Uniqueness
2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chlorophenyl, ethyl, and phenylsulfonyl groups, along with the oxazole ring, makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H15ClN2O3S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-ethyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H15ClN2O3S/c1-2-19-16-17(24(21,22)14-6-4-3-5-7-14)20-15(23-16)12-8-10-13(18)11-9-12/h3-11,19H,2H2,1H3 |
InChI Key |
QLRNUOWHLHGJMI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.